Asymmetric Cation Architecture: Structural Differentiation from Symmetric Tetraalkylphosphonium Perchlorates
Diethyl(dimethyl)phosphanium perchlorate possesses an asymmetric tetraalkylphosphonium cation (C₂H₅)₂(CH₃)₂P⁺ with confirmed SMILES CC[P+](C)(C)CC and molecular weight of the cation alone of 119.167 g/mol, as recorded in the J-GLOBAL database [1]. This mixed-alkyl architecture is structurally distinct from symmetric quaternary phosphonium perchlorates such as tetraethylphosphonium perchlorate (C₂H₅)₄P⁺ ClO₄⁻, tetramethylphosphonium perchlorate (CH₃)₄P⁺ ClO₄⁻, and tetrabutylphosphonium perchlorate (C₄H₉)₄P⁺ ClO₄⁻ . No peer-reviewed study has been identified that directly measures any performance parameter of diethyl(dimethyl)phosphanium perchlorate in any assay system.
| Evidence Dimension | Cation symmetry and alkyl substitution pattern |
|---|---|
| Target Compound Data | Asymmetric: (C₂H₅)₂(CH₃)₂P⁺; cation MW = 119.167 g/mol; SMILES CC[P+](C)(C)CC |
| Comparator Or Baseline | Tetraethylphosphonium perchlorate: symmetric (C₂H₅)₄P⁺; Tetramethylphosphonium perchlorate: symmetric (CH₃)₄P⁺; Tetrabutylphosphonium perchlorate: symmetric (C₄H₉)₄P⁺ |
| Quantified Difference | Substitution pattern: 2× ethyl + 2× methyl (asymmetric) versus 4× identical alkyl (symmetric). No quantitative performance data available for target compound; class-level inference only. |
| Conditions | Structural identity confirmed via J-GLOBAL database; comparator structures confirmed via EvitaChem catalog data. |
Why This Matters
For procurement decisions, structural uniqueness may justify selection when an asymmetric cation is specifically required—for example, to tune solubility, crystallization tendency, or electrochemical properties—but no quantitative performance data exist to substantiate any claimed advantage over symmetric alternatives.
- [1] J-GLOBAL, Diethyldimethylphosphonium, J-GLOBAL ID: 200907032662184259. View Source
